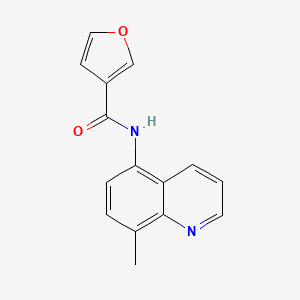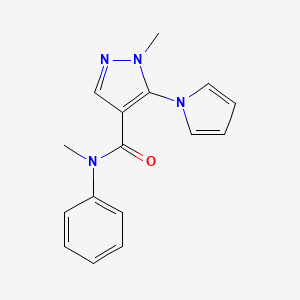
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide, also known as BZTS, is a chemical compound that has been widely studied for its potential therapeutic properties. BZTS belongs to the class of compounds known as sulfonamides, which have been used as antibiotics and antifungal agents. However, BZTS has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide has a unique mechanism of action that involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a role in various physiological processes, including acid-base balance, respiration, and bone resorption. This compound has been found to inhibit carbonic anhydrase IX, which is overexpressed in various cancers. Inhibition of carbonic anhydrase IX leads to a decrease in pH and oxygen levels in the tumor microenvironment, which inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Future Directions
There are several future directions for the study of N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide. One future direction is the development of this compound derivatives with improved potency and selectivity. Another future direction is the study of this compound in combination with other therapies to enhance its therapeutic effects. Furthermore, the development of this compound as a diagnostic tool for cancer imaging is also a promising future direction.
Synthesis Methods
The synthesis of N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide involves the reaction of 2-aminothiophenol and 2-chloro-6-nitrobenzothiazole in the presence of a base. The resulting product is then reduced to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S3/c12-10-3-4-11(18-10)19(15,16)14-7-1-2-8-9(5-7)17-6-13-8/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGLWLAYNWBODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(S3)Cl)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)



![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)
![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)
![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)


![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexyl-N-ethylacetamide](/img/structure/B7497863.png)
![1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7497867.png)
